molecular formula C13H9Br3O2 B14690493 Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- CAS No. 24988-37-2

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy-

Cat. No.: B14690493
CAS No.: 24988-37-2
M. Wt: 436.92 g/mol
InChI Key: QWMFWZXQFWBTFA-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is a complex organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-4-(2,4-dibromophenoxy)benzene with methoxy reagents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-bromo-4-phenoxy-
  • Benzene, 1-bromo-4-nitro-
  • Benzene, 1,4-dibromo-

Uniqueness

Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is unique due to the presence of multiple bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

24988-37-2

Molecular Formula

C13H9Br3O2

Molecular Weight

436.92 g/mol

IUPAC Name

2,4-dibromo-1-(4-bromo-3-methoxyphenoxy)benzene

InChI

InChI=1S/C13H9Br3O2/c1-17-13-7-9(3-4-10(13)15)18-12-5-2-8(14)6-11(12)16/h2-7H,1H3

InChI Key

QWMFWZXQFWBTFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

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